(2-chloro-4-fluorophenyl)methanethiol
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Overview
Description
(2-chloro-4-fluorophenyl)methanethiol: is an organic compound with the molecular formula C7H6ClFS It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)methanethiol typically involves the introduction of the thiol group to a pre-substituted benzene ring. One common method is the reaction of (2-chloro-4-fluorophenyl)methanol with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-fluorophenyl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-4-fluorophenyl)methanethiol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of thiol-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of thiols with proteins and enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiol-containing compounds are known for their antioxidant activity, and this compound may be investigated for its potential use in treating oxidative stress-related conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-chloro-4-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)methanethiol
- (4-fluorophenyl)methanethiol
- (2-chloro-4-methylphenyl)methanethiol
Uniqueness
(2-chloro-4-fluorophenyl)methanethiol is unique due to the presence of both chlorine and fluorine substituents on the benzene ring This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other thiol-containing compounds
Properties
CAS No. |
324767-96-6 |
---|---|
Molecular Formula |
C7H6ClFS |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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